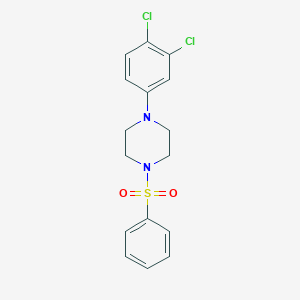

1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine

Descripción

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2S/c17-15-7-6-13(12-16(15)18)19-8-10-20(11-9-19)23(21,22)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIXPDGJVFAQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Cyclization Strategy

The foundational step in synthesizing 1-(3,4-dichlorophenyl)-4-(phenylsulfonyl)piperazine involves generating the piperazine intermediate, 1-(3,4-dichlorophenyl)piperazine. This is typically achieved via a cyclization reaction between 3,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.

Reaction Conditions:

-

Temperature: 120–220°C (optimized to minimize side reactions).

-

Molar Ratio: 1:0.8–2.0 (3,4-dichloroaniline to bis(2-chloroethyl)amine hydrochloride).

-

Solvent: Protic solvents (e.g., ethanol, isopropanol) enhance cyclization efficiency by stabilizing intermediates.

Mechanistic Insight:

The reaction proceeds through nucleophilic substitution, where the amine group of 3,4-dichloroaniline attacks the electrophilic carbon of bis(2-chloroethyl)amine, forming the six-membered piperazine ring. Elevated temperatures accelerate ring closure while mitigating oligomerization.

Sulfonylation to Introduce the Phenylsulfonyl Group

Sulfonylation Protocol

The piperazine intermediate undergoes sulfonylation with phenylsulfonyl chloride to yield the final product.

Standard Procedure:

-

Base Selection: Triethylamine or pyridine is used to scavenge HCl, maintaining a pH >9.

-

Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF) ensures homogeneity.

-

Stoichiometry: A 1:1.2 molar ratio (piperazine intermediate to phenylsulfonyl chloride) maximizes conversion.

Key Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents over-sulfonylation |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

| Workup Solvent | Ethyl acetate | Enhances crystallization |

Yield and Purity:

-

Yield: 60–75% (crude), improving to >85% after recrystallization.

-

Purity: HPLC analysis confirms >99.5% purity when using gradient elution with acetonitrile/water.

Alternative Synthetic Pathways

Ullmann-Type Coupling

For laboratories with access to transition-metal catalysts, Ullmann coupling offers a viable alternative:

-

Substrates: 3,4-Dichlorobromobenzene and piperazine.

-

Catalyst: CuI/1,10-phenanthroline.

Advantages:

-

Avoids harsh temperatures.

-

Compatible with electron-deficient aryl halides.

Limitations:

-

Requires rigorous exclusion of moisture/oxygen.

-

Lower scalability due to catalyst cost.

Process Optimization and Scalability

Solvent Recycling

Industrial-scale production prioritizes solvent recovery:

Microwave-Assisted Synthesis

Emerging techniques reduce reaction times:

-

Cyclization: 30 minutes at 180°C under microwave irradiation.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Challenges and Mitigation Strategies

Common Side Reactions

-

Di-sulfonylation: Controlled by gradual addition of sulfonyl chloride.

-

Ring-Opening: Avoided by maintaining pH <10 during sulfonylation.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted aromatic compounds depending on the specific electrophile used.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine, as antiviral agents. Specifically, compounds with similar structures have been investigated for their efficacy against viral infections such as Chikungunya virus (CHIKV). For instance, a class of small molecules derived from piperazine was synthesized and evaluated for their inhibitory effects on CHIKV, demonstrating promising results in vitro .

Anticancer Properties

The anticancer activity of piperazine derivatives has also been a significant focus. Compounds related to 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine have shown cytotoxic effects against various cancer cell lines. For example, studies on structurally similar compounds indicated that they could inhibit cell growth in liver cancer cell lines with IC50 values as low as 0.04 μM, outperforming established chemotherapeutic agents like Fludarabine and Cladribine . This suggests that further exploration of this compound could yield effective anticancer therapies.

Synthetic Methodologies

The synthesis of 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine involves several key steps that can be adapted for large-scale production. The process typically includes:

- Starting Materials : The synthesis often begins with commercially available piperazine derivatives.

- Reagents : Use of sulfonyl chlorides and appropriate bases (e.g., triethylamine) facilitates the formation of the sulfonamide linkage.

- Reaction Conditions : The reactions are usually carried out under controlled temperatures to optimize yields and minimize by-products.

In Vitro Studies

A study published in 2023 examined the cytotoxic effects of various piperazine derivatives on Huh7 liver cancer cells. The results indicated that modifications to the piperazine ring significantly influenced biological activity, with certain derivatives achieving remarkable potency .

| Compound | IC50 (μM) | Comparison with Standard |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine | TBD | Superior to Fludarabine |

| Other Piperazine Derivatives | TBD | Varies |

Antiviral Efficacy

In another investigation focused on antiviral applications, piperazine-based compounds were evaluated for their ability to inhibit CHIKV replication. The study demonstrated that specific structural modifications enhanced antiviral activity, paving the way for new therapeutic strategies against arboviral diseases .

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine (CAS 694473-41-1)

- Structure : Differs by a 4-fluorophenylsulfonyl group instead of phenylsulfonyl.

- Properties : Molecular weight 389.27; predicted density 1.451 g/cm³, boiling point 545.5°C.

1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c)

- Structure : Benzhydryl (diphenylmethyl) and nitro-substituted sulfonyl groups.

- Impact : The nitro group increases electron deficiency, possibly enhancing reactivity in redox environments. The benzhydryl moiety adds steric bulk, which may reduce solubility but improve target selectivity .

SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)

- Structure : Methoxyphenethyl and phenylpropyl substituents.

- Properties : Molecular weight 441.44 (dihydrochloride); sigma-1 receptor agonist with antidepressant activity.

- Impact : Methoxy groups enhance hydrophilicity and receptor interaction, contrasting with the dichlorophenyl/sulfonyl combination’s lipophilic profile .

Cytotoxicity and DNA Interaction

- BS230: A 1-(3,4-dichlorophenyl)piperazine derivative exhibits high cytotoxicity against breast cancer cells (MCF-7) and binds to the minor groove of ct-DNA. The phenylsulfonyl group in the target compound may similarly facilitate DNA intercalation but with altered potency due to steric or electronic differences .

Sigma Receptor Modulation

Antimicrobial Activity

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine | ~373.2 | 4.2 | <0.1 (DMSO) |

| 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine | 389.27 | 3.8 | 0.3 (DMSO) |

| BS230 | ~420 (est.) | 5.1 | <0.05 (DMSO) |

| SA4503 (dihydrochloride) | 441.44 | 3.5 | >10 (Water) |

Note: logP and solubility values are estimated based on structural analogues .

Actividad Biológica

1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3,4-dichlorophenyl group and a phenylsulfonyl moiety. The unique combination of these functional groups contributes to its distinct chemical properties and potential biological activities.

1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. The compound has been investigated for its ability to bind to specific enzymes and receptors, leading to modulation of their activity. This mechanism underlies its potential therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness has been evaluated in vitro against bacteria and fungi, showing promising results that suggest it could be developed as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has shown efficacy against specific cancer cell lines, indicating potential as a chemotherapeutic agent .

Neuropharmacological Effects

There is evidence suggesting that 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine may possess neuropharmacological properties. It has been studied for its interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The compound's ability to modulate these receptors could make it a candidate for treating psychiatric conditions .

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Study on Anticancer Activity

In another research effort, the compound was tested against human breast cancer cell lines (MCF-7). The findings revealed that it inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound may induce cytotoxic effects in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine can be attributed to its structural components. Comparative studies with similar compounds have highlighted the importance of both the dichlorophenyl and phenylsulfonyl groups in enhancing biological activity. For example:

| Compound | MIC against S. aureus | IC50 against MCF-7 |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-4-(phenylsulfonyl)piperazine | 32 µg/mL | 15 µM |

| 1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine | 64 µg/mL | >20 µM |

This table illustrates how modifications in the structure can significantly impact biological efficacy.

Q & A

Q. What are the common synthetic pathways for 1-(3,4-dichlorophenyl)-4-(phenylsulfonyl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonylation of the piperazine ring with phenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF/DCM) is a critical step. Temperature control (0–25°C) and stoichiometric ratios are key to minimizing side products like over-sulfonylated derivatives . Purification via column chromatography or crystallization (e.g., using Et₂O) is often required to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- ¹H/¹³C NMR : Essential for confirming substituent positions on the piperazine ring and aromatic systems. For instance, deshielded protons near electronegative groups (e.g., -SO₂-) appear downfield (δ 3.2–3.8 ppm for piperazine CH₂ groups) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.05 for C₁₆H₁₅Cl₂N₂O₂S) and fragmentation patterns .

- X-ray Crystallography : Resolves conformational details, such as chair geometry of the piperazine ring and dihedral angles between aromatic planes (e.g., 40.2° between dichlorophenyl and sulfonylphenyl groups) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

The compound’s low aqueous solubility (log P ~3.5) necessitates dissolution in DMSO (<0.1% v/v for cell-based assays). Stability in PBS (pH 7.4) should be monitored via HPLC over 24–48 hours to detect hydrolysis or oxidation byproducts. Storage at −20°C under inert atmosphere (N₂/Ar) is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictory data in receptor binding affinity studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity. Use orthogonal methods:

- Radioligand Binding Assays : Compare displacement curves for D₂ vs. D₃ dopamine receptors to assess subtype specificity .

- Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., hydrophobic pockets accommodating dichlorophenyl groups) to explain affinity variations .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify substituent-driven trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenylsulfonyl moiety to enhance metabolic stability .

- Bioisosteric Replacement : Replace the dichlorophenyl group with a 1,3-benzodioxole system to improve BBB penetration while retaining affinity .

- Prodrug Design : Incorporate ester linkages (e.g., ethyl carboxylates) to increase oral bioavailability, as seen in related piperazine sulfonamides .

Q. What in silico tools are recommended for predicting off-target effects?

- SwissADME : Predicts CYP450 inhibition (e.g., CYP2D6 liability due to the sulfonyl group) and P-gp substrate potential .

- PharmaGist : Screens for similarity to known toxicophores (e.g., nitro groups in mutagenic compounds) .

- Molecular Docking (AutoDock Vina) : Evaluates binding to unintended targets like serotonin receptors (5-HT₂A) .

Q. How can crystallographic data inform polymorph screening for formulation development?

The compound’s crystal packing (e.g., C–H⋯O/F interactions ) influences solubility and dissolution rates. Use techniques like:

- PXRD : Identify stable polymorphs (Form I vs. II) under humidity/temperature stress.

- DSC/TGA : Characterize melting points (e.g., 81–82°C for Form I) and thermal degradation thresholds .

Methodological Considerations

Q. What protocols mitigate batch-to-batch variability in synthesis?

- Quality-by-Design (QbD) : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) via DoE (Design of Experiments) .

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How should researchers validate antagonistic activity in functional assays?

- Calcium Flux Assays : Measure intracellular Ca²⁺ changes (Fluo-4 AM dye) in HEK293 cells expressing target GPCRs .

- cAMP Inhibition : Quantify cAMP levels (ELISA) after forskolin stimulation to confirm inverse agonism .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.